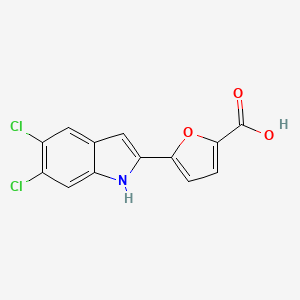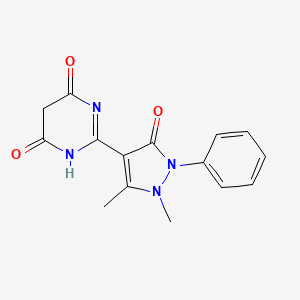
Cyanine7 DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine7 DBCO is a near-infrared (NIR) fluorescent dye that incorporates a cycloalkyne moiety. This compound is particularly notable for its use in copper-free, strain-promoted alkyne-azide cycloaddition (spAAC) reactions, which are a subset of click chemistry. The azodibenzocyclooctyne (DBCO) fragment within this compound is a stable yet highly reactive cycloalkyne that rapidly reacts with azides to form stable triazoles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine7 DBCO typically involves the conjugation of a Cyanine7 dye with a DBCO moiety. The process begins with the preparation of the Cyanine7 dye, which is a heptamethine cyanine dye known for its strong NIR fluorescence. The DBCO moiety is then introduced through a series of chemical reactions that ensure the stability and reactivity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced chromatographic techniques for purification and stringent quality control measures to maintain consistency in the product .
化学反应分析
Types of Reactions
Cyanine7 DBCO primarily undergoes cycloaddition reactions with azides, forming stable triazoles. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The most common reagents used with this compound are azides, which react with the DBCO moiety under mild conditions without the need for copper catalysts. The reaction typically occurs at room temperature and does not require elevated temperatures or harsh conditions .
Major Products Formed
The major product formed from the reaction of this compound with azides is a stable triazole, which is highly useful in various bioconjugation and labeling applications .
科学研究应用
Cyanine7 DBCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Fluorescent Labeling: Used for labeling biomolecules such as proteins, nucleic acids, and small molecules for imaging and diagnostic purposes
Disease Diagnosis: Employed in the detection and diagnosis of diseases through fluorescence imaging techniques.
Immunoassays: Utilized in immunoassays for the detection of specific antigens or antibodies.
DNA Detection: Applied in the detection and analysis of DNA sequences.
Bioconjugation: Used for the conjugation of biomolecules in various research and industrial applications
作用机制
The mechanism of action of Cyanine7 DBCO involves its cycloalkyne moiety, which reacts with azides through strain-promoted alkyne-azide cycloaddition (spAAC). This reaction forms a stable triazole, allowing for the efficient and specific labeling of biomolecules. The NIR fluorescence of Cyanine7 enables its use in imaging applications, providing high sensitivity and specificity .
相似化合物的比较
Cyanine7 DBCO is unique due to its combination of NIR fluorescence and cycloalkyne reactivity. Similar compounds include:
Cyanine5 DBCO: Another NIR fluorescent dye with similar applications but different spectral properties.
Sulfo-Cyanine7 DBCO: A water-soluble variant of this compound, offering enhanced solubility in aqueous media.
Alexa Fluor 750 DBCO: A commercially available dye with similar applications but different chemical structure and properties.
This compound stands out due to its high fluorescence quantum yield, excellent photostability, and efficient bioconjugation capabilities, making it a valuable tool in various scientific research applications .
属性
分子式 |
C58H65F6N4O2P |
|---|---|
分子量 |
995.1 g/mol |
IUPAC 名称 |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;hexafluorophosphate |
InChI |
InChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1 |
InChI 键 |
BCPAGJWDXBIMJR-UHFFFAOYSA-O |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)(C)C)CCC3)C)C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)






![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)

![[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13894265.png)


